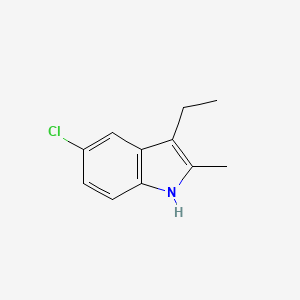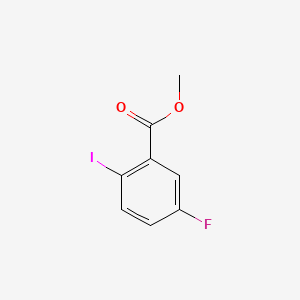
4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Ethyl-1-piperazinyl)-2-fluoroaniline Hydrochloride” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is typically used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC(N)=CC=C1N2CCN(CC)CC2 . This indicates that the compound contains a fluorine atom attached to a benzene ring, which is further connected to a piperazine ring with an ethyl group .
科学的研究の応用
Antimicrobial Studies
Compounds containing piperazinyl and fluoroaniline structures have been synthesized and evaluated for their antimicrobial properties. For example, a series of quinolone derivatives with substituted arylamine and piperazine groups showed significant antibacterial and antifungal activities against various strains, indicating the potential of such compounds in antimicrobial research (Patel, Patel, & Chauhan, 2007).
Neuroleptic Activity
Research has also focused on the neuroleptic potential of compounds with similar chemical structures. Certain piperazinylalkyl-oxazolones have exhibited notable neuroleptic activity with a low propensity for extrapyramidal side effects, suggesting their utility in developing safer neuroleptic medications (Cascio, Manghisi, & Fregnan, 1989).
Development of Imaging Agents
Compounds featuring piperazine and fluorophenyl groups have been explored as imaging agents for neurological conditions. For instance, a selective serotonin 1A molecular imaging probe was utilized with PET imaging to quantify receptor densities in the brains of Alzheimer's disease patients, highlighting the role of such compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).
作用機序
Target of Action
It is known that many piperazine derivatives interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors
Mode of Action
Based on the known actions of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets by binding to the receptor sites, thereby modulating the activity of these receptors .
Biochemical Pathways
Piperazine derivatives are known to affect various biochemical pathways related to the neurotransmitter systems, including the dopaminergic and serotonergic systems .
Result of Action
Based on the known effects of similar piperazine derivatives, it can be hypothesized that this compound may modulate neurotransmitter systems, potentially leading to changes in neuronal activity .
特性
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3.ClH/c1-2-15-5-7-16(8-6-15)10-3-4-12(14)11(13)9-10;/h3-4,9H,2,5-8,14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBGAHZOTOHTFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-28-4 |
Source


|
| Record name | Benzenamine, 4-(4-ethyl-1-piperazinyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
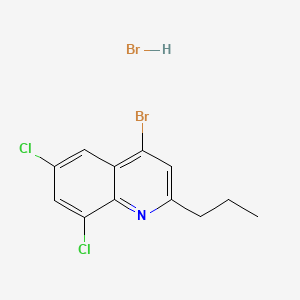
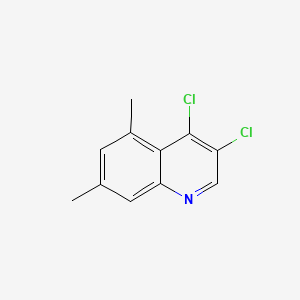
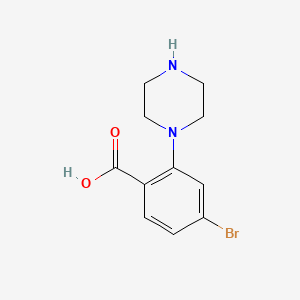
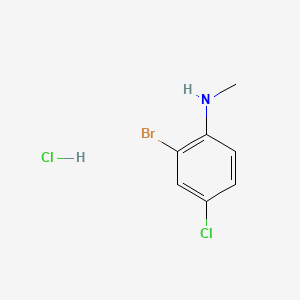
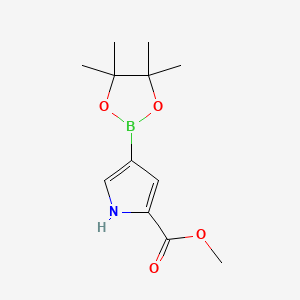
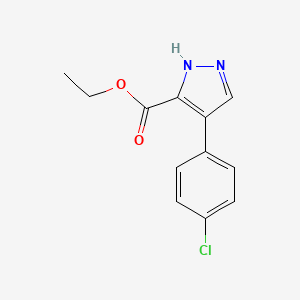
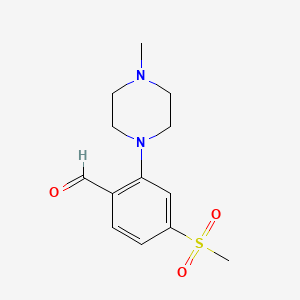

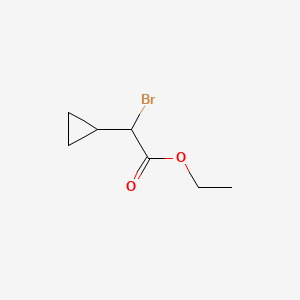
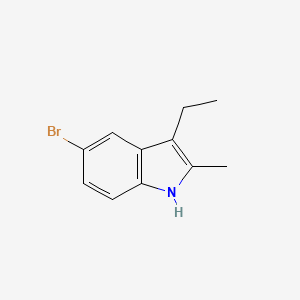
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)
